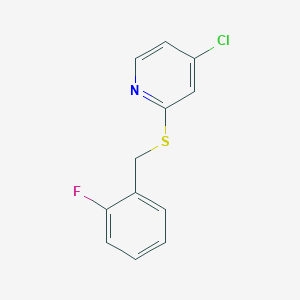
(3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane: is an organic compound that features a furan ring, a phenyl group, and a trimethylsilyl group. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane typically involves the coupling of furan derivatives with phenylacetylene derivatives under specific conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of a furan halide with phenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-diones or other oxidized derivatives.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
- Oxidation of the furan ring can yield furan-2,3-diones.
- Reduction of the alkyne group can produce the corresponding alkene or alkane.
- Substitution of the trimethylsilyl group can result in various functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: (3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mecanismo De Acción
The mechanism of action of (3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane depends on its application. In synthetic chemistry, it acts as a versatile building block that can undergo various transformations. In biological systems, its mechanism would depend on the specific target it interacts with, such as enzymes or receptors. The furan ring and phenyl group can participate in π-π interactions, while the alkyne group can engage in click chemistry reactions .
Comparación Con Compuestos Similares
Ethyl 3-(furan-2-yl)propionate: This compound also features a furan ring but differs in its ester functionality.
3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives: These compounds share the furan and phenyl groups but differ in their carboxylic acid functionality.
Uniqueness:
Propiedades
Número CAS |
919283-69-5 |
|---|---|
Fórmula molecular |
C16H18OSi |
Peso molecular |
254.40 g/mol |
Nombre IUPAC |
[3-(furan-2-yl)-3-phenylprop-1-ynyl]-trimethylsilane |
InChI |
InChI=1S/C16H18OSi/c1-18(2,3)13-11-15(16-10-7-12-17-16)14-8-5-4-6-9-14/h4-10,12,15H,1-3H3 |
Clave InChI |
XEEQSGZXPQLMQB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC(C1=CC=CC=C1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)





![2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11858147.png)

![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)
![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)

![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)

